Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate
Description
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate (CAS: 951890-21-4) is an ethyl ester derivative featuring a 4-oxobutanoate backbone substituted with a (3-chloro-4-methylphenyl)amino group at the 4-position. This compound is commercially available through multiple suppliers and is structurally characterized by a chloro substituent at the phenyl ring’s 3-position and a methyl group at the 4-position.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H16ClNO3/c1-3-18-13(17)7-6-12(16)15-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,15,16) |
InChI Key |
DDVOXXQVXLYNFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate typically involves the reaction of 3-chloro-4-methylphenylamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The compound’s closest analogs differ in substituent type, position, or electronic effects on the phenyl ring. Key examples include:
Structural Implications :
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in 3h, 67% yield) generally reduce yields compared to electron-donating groups (e.g., -CH₃) due to steric or electronic challenges .
Physicochemical and Spectroscopic Properties
NMR Data :
- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate (3e): ¹H NMR (CDCl₃) shows characteristic peaks for acetyl (δ 2.3–2.5 ppm) and ester (δ 1.2–1.4 ppm) groups, with aromatic protons near δ 7.3–7.5 ppm .
- Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate: Expected upfield shifts for methyl protons (δ ~2.3 ppm) and distinct coupling patterns due to the 4-methyl group .
Thermal Stability :
- Derivatives like ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate exhibit enhanced thermal stability due to bulky tert-butyl groups , whereas the target compound’s methyl group may offer moderate stability.
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